molecular formula C13H16N2O2 B2385073 benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate CAS No. 1251020-31-1

benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

Cat. No.: B2385073
CAS No.: 1251020-31-1
M. Wt: 232.283
InChI Key: FFNNFPWKLKSVTG-UHFFFAOYSA-N
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Description

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is known for its unique bicyclic structure, which includes a three-membered azabicyclo ring fused to a six-membered ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate typically involves the reaction of benzyl chloroformate with 3-azabicyclo[3.1.0]hexane-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNFPWKLKSVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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